molecular formula C17H18N2O3S B2572333 Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate CAS No. 1171469-48-9

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate

Cat. No.: B2572333
CAS No.: 1171469-48-9
M. Wt: 330.4
InChI Key: HQJJFVYTDYOGAB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate is a synthetic organic compound featuring a thiazole ring substituted at position 2 with a cyclopentanecarboxamido group and at position 4 with a methyl benzoate ester. The compound’s key structural elements—the thiazole core, carboxamide linkage, and ester moiety—highlight its relevance for comparisons with analogs in terms of physicochemical properties, synthetic efficiency, and substituent effects.

Properties

IUPAC Name

methyl 4-[2-(cyclopentanecarbonylamino)-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-16(21)13-8-6-11(7-9-13)14-10-23-17(18-14)19-15(20)12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJJFVYTDYOGAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studies on antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s closest analogs include thiazole derivatives with modifications to the carboxamide group, ester/acid functionalization, and aromatic substituents. Key examples from the literature include:

Key Observations:

Substituent Effects: The cyclopentanecarboxamido group in the target compound introduces a bulky aliphatic moiety, which may enhance lipophilicity compared to analogs with arylureido groups (e.g., trifluoromethylphenylureido in compounds) . Ureido groups with electron-withdrawing substituents (e.g., -CF₃, -Cl) could improve metabolic stability or binding affinity in drug design.

Functional Group Impact :

  • Carboxylic acid derivatives (e.g., 2-(2-methylthiazol-4-yl)benzoic acid ) exhibit higher melting points (~140°C) compared to ester derivatives, likely due to stronger intermolecular hydrogen bonding.

Synthetic Efficiency :

  • High yields (>89%) for analogs suggest robust coupling reactions (e.g., urea formation, piperazine alkylation) that could be adapted for synthesizing the target compound.

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target compound (~304 g/mol) is significantly smaller than analogs (514–548 g/mol), which may enhance membrane permeability .

Limitations and Knowledge Gaps

  • No experimental data on the target compound’s melting point, solubility, or biological activity are available in the provided evidence, limiting direct functional comparisons.
  • highlights the importance of carboxylic acid derivatives in solid-state properties , but ester analogs like the target compound may prioritize hydrolytic stability over crystallinity.

Biological Activity

Methyl 4-(2-(cyclopentanecarboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining a benzoate ester and a thiazole ring, which are known for their diverse pharmacological properties. Understanding its biological activity is crucial for exploring its potential applications in drug development.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Methyl 4 2 cyclopentanecarboxamido thiazol 4 yl benzoate\text{Methyl 4 2 cyclopentanecarboxamido thiazol 4 yl benzoate}

Key Features:

  • Benzoate Ester: Imparts lipophilicity, enhancing membrane permeability.
  • Thiazole Ring: Known for antimicrobial and anticancer properties.
  • Cyclopentanecarboxamide Group: May contribute to the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds containing thiazole rings exhibit significant antimicrobial activity. This compound has been tested against various bacterial strains, demonstrating notable inhibition of growth. The activity is likely attributed to the thiazole moiety, which can disrupt bacterial cell wall synthesis.

MicroorganismInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli2016 µg/mL
Candida albicans1864 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, primarily through the activation of the intrinsic apoptotic pathway. The mechanism involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

  • Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 25 µg/mL after 48 hours.
  • Apoptotic Induction: Flow cytometry analysis revealed an increase in early and late apoptotic cells.

The biological effects of this compound appear to be mediated through several mechanisms:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as histone deacetylases (HDACs), which play a role in gene expression regulation.
  • Receptor Interaction: It may interact with specific receptors on cell membranes, triggering signaling pathways that lead to apoptosis or growth inhibition.

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